![molecular formula C7H12ClNO2 B7817842 Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B7817842.png)
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S)-2-azabicyclo[310]hexane-1-carboxylate hydrochloride is a synthetic organic compound known for its complex bicyclic structure It features a rigid azabicyclohexane framework, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common route includes the cyclization of N-protected amino alcohol derivatives under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthetic methods. Advanced techniques like continuous flow synthesis may be used to achieve high yields and purity. The process often includes purification steps like recrystallization or chromatography to obtain the compound in its purest form.
化学反応の分析
Types of Reactions:
Oxidation: Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo oxidation reactions, which often involve the use of reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides, thiols, or amines replace certain substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogenation catalysts (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, thiols, amines
Major Products Formed: The reactions result in various products depending on the conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is studied for its potential as a building block in the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine: In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its rigid bicyclic structure may provide specific binding interactions with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The rigid bicyclic structure allows for specific spatial orientation, which can enhance binding affinity to certain molecular targets.
類似化合物との比較
Methyl (1S)-2-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Methyl (1S)-2-azabicyclo[3.1.0]heptane-1-carboxylate hydrochloride
Uniqueness: Compared to its analogs, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride stands out due to its specific stereochemistry and substituent positions, which contribute to its unique reactivity and potential applications. Its specific rigid structure may offer distinct advantages in binding specificity and stability in various chemical and biological environments.
特性
IUPAC Name |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5?,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRYMWXVTYRO-CRSWKAPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
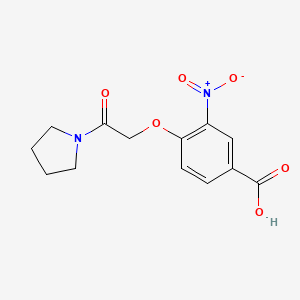
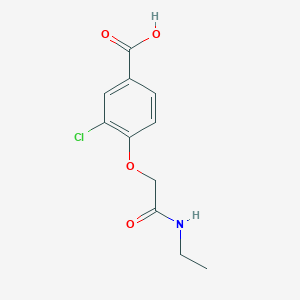
![4-{[2-(4-Ethoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B7817771.png)
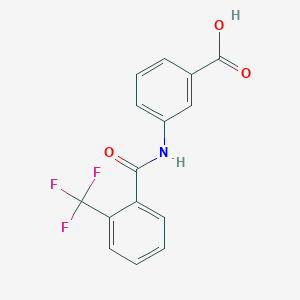
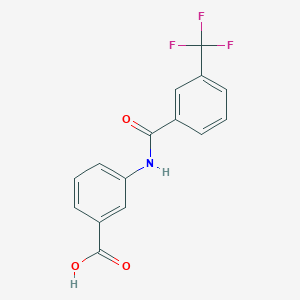
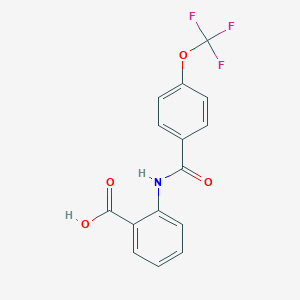
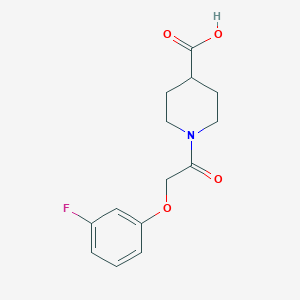
![(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B7817823.png)
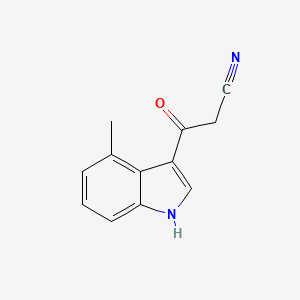
![(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B7817833.png)
![2-Bromo-6-methylimidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B7817844.png)
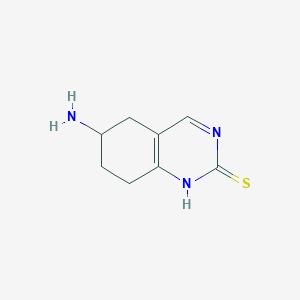
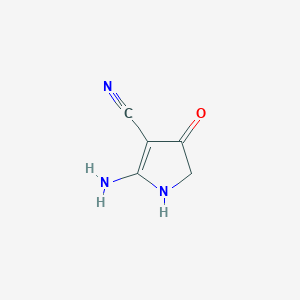
![potassium;(Z)-N-(5,6-dimethyl-2-sulfanylidene-3H-furo[2,3-d]pyrimidin-4-yl)benzenecarboximidate](/img/structure/B7817884.png)
